5-(Isocyanomethyl)pyrimidine

Isocyanide stability Heterocyclic chemistry Regioisomer comparison

Obtaining regiochemically correct isocyanide-functionalized pyrimidine building blocks is a persistent bottleneck in heterocyclic library design. Generic isomers fail to deliver the C-5 connectivity required for nucleoside analogs and 5,6-fused scaffolds. 5-(Isocyanomethyl)pyrimidine (CAS 1974291-31-0) resolves this with precise C-5 isocyanomethyl placement, enabling Ugi, Passerini, and metal-coordination chemistries directly at the desired ring position. - Eliminates isomer mismatch: methylene-spaced isocyanide avoids the instability of directly attached 2-isocyanopyrimidine. - Supports MCR diversification: compatible with standard Ugi 4-component and tetrazole conditions. - Supply-ready: stocked for immediate quote-based procurement with competitive global logistics.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
Cat. No. B13620137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Isocyanomethyl)pyrimidine
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILES[C-]#[N+]CC1=CN=CN=C1
InChIInChI=1S/C6H5N3/c1-7-2-6-3-8-5-9-4-6/h3-5H,2H2
InChIKeyNIQNLCPDISFDIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Isocyanomethyl)pyrimidine: Chemical Identity & Comparator Overview


5-(Isocyanomethyl)pyrimidine (CAS 1974291-31-0, molecular formula C₆H₅N₃, MW 119.12 g/mol) is a heterocyclic isocyanide building block comprising a pyrimidine core substituted with an isocyanomethyl (–CH₂–N≡C) group at the 5-position . The canonical SMILES is [C-]#[N+]Cc1cncnc1 . The compound belongs to the broader class of pyrimidinyl isocyanides, whose closest regioisomeric analogs include 2-(isocyanomethyl)pyrimidine (CAS via Sigma-Aldrich/Enamine listing; MW 119.12) and 4-(isocyanomethyl)pyrimidine (CAS 1974291-32-1; MW 119.12) . These three positional isomers share identical molecular formulae and molecular weights but differ in the electronic and steric environment of the isocyanomethyl substituent on the electron-deficient pyrimidine ring. This positional variation directly influences key procurement-relevant parameters including reactivity in multicomponent reactions, stability during storage and handling, and regiochemical outcomes in downstream synthetic transformations.

Classification
Heterocyclic isocyanide building block
Isocyanomethyl position
Pyrimidine C-5 with methylene spacer
Key differentiator
Distinct reactivity vs 2- and 4-isomers

Why 5-(Isocyanomethyl)pyrimidine Is Not Interchangeable with Its Regioisomers


Isocyanomethylpyrimidines are not functionally interchangeable despite their identical molecular formulae. The pyrimidine ring is unsymmetrically π-electron-deficient, and the electronic polarization differs markedly at the 2-, 4-, and 5-positions. The 2-position, flanked by two ring nitrogens, experiences the strongest electron withdrawal; isocyanides attached at this position have been historically described as unstable—2-isocyanopyrimidine was classed as 'hitherto believed to be unstable' until a specialized dehydration protocol enabled its preparative-scale access [1]. The 4-position sits adjacent to one ring nitrogen and exhibits intermediate electronic character. The 5-position, situated between two ring carbons (C-4 and C-6) and meta to both N-1 and N-3, presents the least electron-deficient environment for an attached isocyanomethyl group . These electronic differences translate into quantifiable divergence in isocyanide reactivity, stability under storage and reaction conditions, and regiochemical outcomes in cycloaddition and multicomponent reactions—parameters that directly determine whether a given isomer is fit for purpose in a specific synthetic sequence.

Electronic environment at C-5 differs markedly from C-2 and C-4; 2-isomer historically requires specialized handling due to instability.
Regiochemical outcomes in MCRs diverge; 2- and 4-isomers yield constitutionally different products incompatible with C-5 scaffold design.
Synthetic precursor availability and supplier stock status vary; 4-isomer may have limited commercial coverage.

Quantitative Differentiation from Regioisomeric Analogs


Stability Advantage Over 2-Isocyanopyrimidine

2-Isocyanopyrimidine (isocyanide directly attached to the pyrimidine C-2) has been historically classified as unstable, requiring a recently developed non-aqueous dehydration methodology to achieve preparative-scale synthesis [1]. In contrast, 5-(isocyanomethyl)pyrimidine bears the isocyanide group on a methylene spacer at the 5-position, which electronically insulates the isocyanide carbon from the strong electron-withdrawing effect of the ring nitrogens. The isocyanomethyl (–CH₂NC) architecture is a well-precedented stable isocyanide subclass, widely used in multicomponent reactions including Ugi and Passerini couplings . While no quantitative half-life or decomposition rate data are available for the 5-isomer specifically, this structural distinction represents a procurement-relevant differentiation: the 5-isomer does not carry the documented stability liability of 2-isocyanopyrimidine, potentially reducing the need for specialized handling (inert atmosphere, low-temperature storage) that the 2-isomer demands.

Stability vs 2-isomer
Class-level
5-isomer: isocyanomethyl subclass, methylene spacer decouples isocyanide from ring. 2-isomer: historically unstable, requires non-aqueous dehydration synthesis.
Avoids specialized handling protocols required for 2-isomer.
No decomposition rate data available; inference from structural class.
Isocyanide stability Heterocyclic chemistry Regioisomer comparison

Regiochemical Fidelity in Multicomponent Reactions

In isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Ugi-Smiles couplings, the pyrimidine ring position of the isocyanomethyl substituent dictates the regiochemistry of the fused heterocyclic products. The 2-isomer, when used as an isocyanide component, was successfully trapped in both Ugi 4-component (U-1) and Ugi-tetrazole (UT-1) reactions, confirming that its lifetime is sufficient for participation despite its inherent instability [1]. However, the 5-isomer offers a distinct regiochemical vector: the 5-position on pyrimidine is the natural attachment point for nucleoside analog synthesis (C-5 substitution on pyrimidine nucleosides is a canonical strategy for antiviral and anticancer agent design) [2]. This positional advantage means that 5-(isocyanomethyl)pyrimidine can be deployed as a direct precursor for C-5 derivatized pyrimidine nucleoside analogs or fused pyrimidine scaffolds where the 5-position serves as the ring junction, whereas the 2- and 4-isomers yield products with different connectivity patterns incompatible with this structural motif.

Regiochemical fidelity
Class-level
5-isomer directs derivatization to C-5, enabling nucleoside analog scaffolds. 2- and 4-isomers produce different connectivity patterns in Ugi/Passerini MCRs.
Required for C-5 functionalized pyrimidine libraries.
No quantitative yield comparison across all three isomers available.
Ugi reaction Multicomponent reaction Regioselectivity

Commercial Availability vs. 2- and 4-Isomers

Commercial availability varies across the three regioisomers. 5-(Isocyanomethyl)pyrimidine is listed as 'in stock' by at least one major supplier (BenchChem, Cat. No. B13620137) and is catalogued on Chemsrc with CAS 1974291-31-0 . 2-(Isocyanomethyl)pyrimidine is available through the Enamine catalog distributed by Sigma-Aldrich . 4-(Isocyanomethyl)pyrimidine is listed on Chemsrc with CAS 1974291-32-1 but with limited supplier linkage . A practical supply-chain differentiation therefore exists: the 5-isomer has demonstrable commercial accessibility from at least one supplier indicating stock availability, while the 4-isomer has comparatively sparser supplier coverage. This differential bears directly on procurement lead times and sourcing reliability.

Commercial availability
Data to verify
5-isomer: BenchChem Cat. B13620137 listed 'In Stock'. 4-isomer: limited supplier coverage, no stock confirmation found.
Verifiable stock reduces procurement lead time risk.
Supplier catalog survey; confirm current status before ordering.
Chemical procurement Supplier comparison Building block availability

Simplified Synthesis via Bromomethyl Precursor

A key practical differentiator for 5-(isocyanomethyl)pyrimidine is the commercial availability of its direct synthetic precursor, 5-(bromomethyl)pyrimidine (CAS 25198-96-3, MW 173.01 g/mol) . The established synthetic route—nucleophilic substitution of the benzylic bromide with silver cyanide (AgCN) in an aprotic solvent such as DMF—is a well-precedented method for isocyanomethyl group introduction . This contrasts with the synthesis of 2-(isocyanomethyl)pyrimidine, which lacks a directly analogous, commercially available halomethyl precursor with comparable reactivity, and with 2-isocyanopyrimidine, which requires specialized dehydration methodology (POCl₃/NEt₃) to access the directly attached isocyanide [1]. The 5-isomer thus benefits from a more straightforward and scalable synthetic entry point, reducing both procurement cost and synthetic development time.

Synthesis entry
Class-level
5-isomer precursor 5-(bromomethyl)pyrimidine (CAS 25198-96-3) commercially available. 2-isomer requires specialized POCl₃/NEt₃ dehydration.
Straightforward in-house synthesis via nucleophilic substitution.
Quantitative yield comparison not available; route selection context.
Synthetic route Precursor availability Nucleophilic substitution

Priority Application Scenarios


C-5 Nucleoside Analog Synthesis for Drug Discovery

Research programs targeting C-5-modified pyrimidine nucleoside analogs require a building block that installs a reactive handle specifically at the pyrimidine 5-position. 5-(Isocyanomethyl)pyrimidine provides this exact regiochemical placement, enabling subsequent isocyanide-based multicomponent reactions (Ugi, Passerini) or cycloadditions to generate diverse C-5-functionalized libraries. The 2- and 4-isomers cannot substitute because they would direct derivatization to different positions, yielding constitutionally distinct products incompatible with C-5 nucleoside analog pharmacophores [1], [2].

Fused Pyrimidine Scaffold Construction

The isocyanomethyl group at the pyrimidine 5-position serves as a strategic handle for constructing 5,6-fused or 4,5-fused pyrimidine ring systems. The ortho-(isocyanomethyl)nitroarene-based methodology—in which the isocyano group is hydrolyzed, the nitro group reduced, and the resulting diamine cyclocondensed with orthoesters—has been demonstrated to yield functionalized fused pyrimidines [1]. The 5-isomer uniquely positions this reactive handle for fused pyrimidine scaffolds where the 5-position participates in the ring junction, a connectivity pattern not achievable with the 2- or 4-isomers [2].

Isocyanide-Based Multicomponent Reaction Libraries

In Ugi 4-component and Ugi-tetrazole reactions, the isocyanide component contributes one atom (the isocyanide carbon, which becomes the amide carbonyl or tetrazole carbon) to the product skeleton. 5-(Isocyanomethyl)pyrimidine, with its methylene spacer insulating the isocyanide from the electron-deficient ring, offers reactivity characteristics of a typical benzylic isocyanide—suitable for standard MCR conditions—while embedding the pyrimidine core into the product for subsequent biological evaluation. This contrasts with 2-isocyanopyrimidine, whose documented instability [1] necessitates special handling, and with the 4-isomer, which has more limited supplier coverage [2], .

Transition Metal-Catalyzed Insertion & Coordination

Isocyanides are strong σ-donor ligands for transition metals (Pd, Ru, Au), and pyrimidine-bearing isocyanides can serve as bifunctional reagents combining metal coordination with heterocyclic recognition. The 5-isomer's isocyanomethyl architecture provides a less sterically hindered metal binding site compared to the directly attached 2-isocyanopyrimidine, while maintaining the pyrimidine ring available for secondary interactions (hydrogen bonding, π-stacking) at positions 1, 2, 3, and 4. This bifunctional design supports applications in catalysis and metallodrug discovery where both the isocyanide-metal bond and the free pyrimidine ring contribute to function [1].

Application
Selection Property
Validation Focus
C-5 nucleoside analog synthesis
Regiochemical fidelity at pyrimidine C-5
C-5 derivatization verification in MCR or cycloaddition
Fused pyrimidine scaffold construction
Ortho-isocyanomethyl/nitro reduction-cyclization route
Ring junction formation efficiency and purity
Isocyanide-based MCR libraries
Benzylic isocyanide reactivity under standard Ugi/Passerini conditions
Conversion and product distribution in multicomponent reactions
Transition metal-catalyzed insertion & coordination
Bifunctional isocyanide-metal ligand with free pyrimidine ring
Metal binding stoichiometry and secondary interaction capability
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